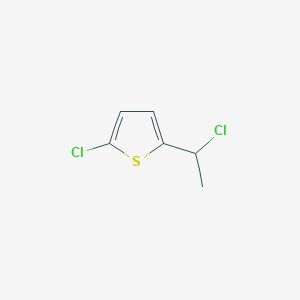

2-Chloro-5-(1-chloroethyl)thiophene

Description

Significance of Thiophene (B33073) Heterocycles in Advanced Organic Synthesis

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. rsc.orgnih.gov Its unique electronic and structural properties make it a valuable building block in the creation of a wide array of functional materials and biologically active compounds. nih.govyoutube.com The thiophene nucleus is a common feature in many pharmaceuticals, agrochemicals, and organic electronic materials, such as conducting polymers and organic solar cells. rsc.orgmdpi.comrsc.org The aromaticity of the thiophene ring allows it to undergo a variety of substitution reactions, making it a versatile scaffold for chemical modification. youtube.com

Overview of Monohalogenated and Dihalogenated Thiophenes as Synthetic Building Blocks

The introduction of one or more halogen atoms onto the thiophene ring dramatically enhances its synthetic utility. Monohalogenated and dihalogenated thiophenes are key intermediates in a multitude of chemical transformations. They are particularly valuable in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are powerful methods for forming new carbon-carbon bonds. The halogen atoms serve as reactive handles, allowing for the regioselective introduction of various functional groups. This has made halogenated thiophenes indispensable in the synthesis of complex molecules with tailored electronic and photophysical properties. For instance, they are crucial in the construction of conjugated polymers for organic electronics and in the development of novel insecticides.

Structural Analysis of 2-Chloro-5-(1-chloroethyl)thiophene within Halogenated Thiophene Chemistry

This compound, with the CAS number 106341-45-1, is a dihalogenated thiophene derivative. bldpharm.com Its structure is characterized by a thiophene ring substituted with a chlorine atom at the 2-position and a 1-chloroethyl group at the 5-position.

| Property | Value |

| CAS Number | 106341-45-1 |

| Molecular Formula | C₆H₆Cl₂S |

| Molecular Weight | 181.08 g/mol |

Table 1: Basic properties of this compound. bldpharm.com

A closely related and well-studied analogue is 2-Chloro-5-(chloromethyl)thiophene (B1361113). This compound shares the 2-chlorothiophene (B1346680) core but differs in the alkyl halide substituent. 2-Chloro-5-(chloromethyl)thiophene is a known precursor and intermediate in various synthetic routes. sigmaaldrich.comsigmaaldrich.com For example, it has been used in the synthesis of imidazole-containing compounds. sigmaaldrich.com

The primary structural difference lies in the side chain: a chloromethyl group (-CH₂Cl) versus a 1-chloroethyl group (-CHClCH₃). This seemingly minor difference has significant chemical implications. The 1-chloroethyl group in this compound introduces a secondary carbon attached to the chlorine, which can influence the reactivity in nucleophilic substitution reactions. Furthermore, the additional methyl group can impact the compound's physical properties, such as its boiling point and solubility, due to increased steric bulk and altered polarity.

| Property | 2-Chloro-5-(chloromethyl)thiophene |

| CAS Number | 23784-96-5 |

| Molecular Formula | C₅H₄Cl₂S |

| Molecular Weight | 167.06 g/mol |

| Boiling Point | 83-85 °C / 8 mmHg |

| Density | 1.385 g/mL at 25 °C |

Table 2: Properties of the key analogue, 2-Chloro-5-(chloromethyl)thiophene. sigmaaldrich.comsigmaaldrich.com

The substitution pattern on the thiophene ring allows for the existence of positional isomers. For instance, the chloroethyl group could be located at the 3- or 4-position of the 2-chlorothiophene ring, leading to different chemical entities with distinct properties and reactivity. The differentiation of such positional isomers is typically achieved through spectroscopic methods like NMR and mass spectrometry, as well as chromatographic techniques. researchgate.netdocbrown.info An example of a related positional isomer is 2-(2-Chloroethyl)thiophene, where the chlorine is on the second carbon of the ethyl group. bldpharm.com

A crucial aspect of this compound is the presence of a chiral center. The carbon atom of the ethyl group that is bonded to both the thiophene ring and the chlorine atom is attached to four different groups: a hydrogen atom, a methyl group, a chlorine atom, and the 2-chlorothienyl group. This asymmetry means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These stereoisomers will have identical physical properties in a non-chiral environment but may exhibit different biological activities and interactions with other chiral molecules.

Thiophene derivatives bearing both halogen and alkyl substituents are of significant interest in materials science and medicinal chemistry. nih.gov The combination of these functional groups allows for fine-tuning of the electronic properties, solubility, and solid-state packing of the resulting molecules. In the field of organic electronics, for example, alkyl-substituted thiophenes are used to improve the processability of conducting polymers, while halogenation can modulate the energy levels of the material. mdpi.comnih.gov

Research has shown that halogenated thiophenes can serve as solvent additives to control the morphology of organic solar cells, leading to enhanced efficiency. rsc.org Furthermore, the "halogen dance" reaction on di- and tri-halogenated thiophenes provides a pathway to novel polythiophene structures. rsc.org The diverse reactivity of these building blocks continues to drive innovation in the development of advanced materials with tailored functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C6H6Cl2S |

|---|---|

Molecular Weight |

181.08 g/mol |

IUPAC Name |

2-chloro-5-(1-chloroethyl)thiophene |

InChI |

InChI=1S/C6H6Cl2S/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3 |

InChI Key |

ZXZAJCQGPFBGCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chlorinated Thiophene Scaffolds

Established Synthetic Pathways for Chloromethylated Thiophenes

The introduction of a chloromethyl group onto a thiophene (B33073) ring is a foundational step in the synthesis of many more complex thiophene derivatives. This functionalization can be achieved through various established pathways.

Chloromethylation of Thiophene and Related Derivatives (e.g., using formaldehyde (B43269) and hydrogen chloride)

The direct chloromethylation of thiophene is a classic and widely utilized electrophilic substitution reaction. This reaction, often a variation of the Blanc chloromethylation, typically involves treating thiophene with formaldehyde and hydrogen chloride. nih.gov A common procedure involves passing a stream of hydrogen chloride gas through a mixture of thiophene and an aqueous solution of formaldehyde, often in the presence of a Lewis acid catalyst like zinc chloride to enhance the electrophilicity of the formaldehyde. nih.govmdpi.comnih.gov

The reaction proceeds by the in-situ formation of a highly electrophilic species, presumed to be a protonated formaldehyde or a chloromethyl cation, which then attacks the electron-rich thiophene ring. nih.gov For thiophene itself, the substitution occurs preferentially at the C2 position due to the higher stability of the corresponding cationic intermediate.

Table 1: Reaction Conditions for the Chloromethylation of Thiophene

| Reagents | Catalyst | Temperature | Yield of 2-(Chloromethyl)thiophene (B1266113) | Reference |

| Thiophene, Formaldehyde, Hydrogen Chloride | None | < 5°C | 40-41% | mdpi.com |

| Thiophene, Paraformaldehyde, Hydrochloric Acid, Hydrogen Chloride | None (in the presence of a keto-group containing solvent) | 0-10°C | Up to 81% | acs.org |

It is important to note that this reaction can produce side products, most notably bis(2-thienyl)methane, arising from the reaction of the initially formed 2-(chloromethyl)thiophene with another molecule of thiophene. mdpi.com Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired monosubstituted product. mdpi.comacs.org

Synthesis of 2-Chloro-5-(chloromethyl)thiophene (B1361113) from Precursors

The synthesis of 2-Chloro-5-(chloromethyl)thiophene involves the chloromethylation of a pre-chlorinated thiophene, namely 2-chlorothiophene (B1346680). The chloro-substituent on the thiophene ring is deactivating towards electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions. In the case of 2-chlorothiophene, the C5 position is the para position and is sterically more accessible than the C3 (ortho) position. Therefore, the chloromethylation of 2-chlorothiophene is expected to yield primarily 2-chloro-5-(chloromethyl)thiophene.

The reaction conditions would be analogous to those used for thiophene, employing formaldehyde and hydrogen chloride. Due to the deactivating nature of the chlorine atom, more forcing conditions or a stronger Lewis acid catalyst might be necessary to achieve a reasonable reaction rate and yield. The synthesis of related compounds, such as 5-chlorothiophene-2-carboxylic acid from 2-chlorothiophene via Friedel-Crafts acylation, demonstrates the feasibility of functionalizing the C5 position of 2-chlorothiophene. nih.gov

Strategic Approaches for Introducing the 1-Chloroethyl Moiety

The introduction of a 1-chloroethyl group onto the thiophene ring presents a different synthetic challenge compared to chloromethylation. This can be achieved either by building the functional group on a pre-existing thiophene core or by constructing the thiophene ring with the desired side chain already in place.

Functionalization of Alkyl Chains on Thiophene Rings

A common strategy for introducing a 1-chloroethyl group involves a two-step sequence starting from an acetylthiophene. For instance, 2-acetyl-5-chlorothiophene (B429048) can be prepared by the Friedel-Crafts acylation of 2-chlorothiophene. The acetyl group can then be reduced to the corresponding secondary alcohol, 1-(5-chlorothiophen-2-yl)ethanol. Subsequent treatment of this alcohol with a chlorinating agent, such as thionyl chloride or hydrogen chloride, would yield the desired 2-chloro-5-(1-chloroethyl)thiophene.

Alternatively, direct benzylic-type chlorination of an ethylthiophene derivative could be considered. For example, 2-chloro-5-ethylthiophene could be subjected to radical chlorination using a reagent like N-chlorosuccinimide (NCS) under photochemical or thermal initiation. This approach, however, may suffer from a lack of selectivity, potentially leading to over-chlorination or chlorination at other positions of the alkyl chain.

Considerations for Stereoselective Synthesis of the 1-Chloroethyl Group

The 1-chloroethyl group contains a stereocenter, and its stereoselective synthesis is a key consideration for applications where specific stereoisomers are required. Achieving stereocontrol in the synthesis of this compound would likely involve an asymmetric transformation.

One viable approach is the asymmetric reduction of the precursor ketone, 2-acetyl-5-chlorothiophene, to the corresponding chiral alcohol, 1-(5-chlorothiophen-2-yl)ethanol. This can be accomplished using a variety of chiral reducing agents or catalysts, such as those derived from chiral boranes or transition metal complexes with chiral ligands.

The subsequent conversion of the chiral alcohol to the chloride must proceed with predictable stereochemistry. Depending on the reagent and reaction conditions, this step can occur with either inversion or retention of configuration. For example, the use of thionyl chloride can lead to inversion of stereochemistry, while other methods might favor retention. The stereoselective chlorination of alcohols is a well-studied area, and various methods have been developed that could be adapted to this specific substrate. mdpi-res.comrsc.org

Metal-Catalyzed Cross-Coupling Reactions in Thiophene Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of thiophene rings and can be employed to construct complex molecules containing the chlorinated thiophene scaffold. thieme-connect.de These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. mdpi-res.comwikipedia.orglibretexts.org

For instance, a halogenated thiophene derivative, such as 2-chloro-5-bromothiophene, could be selectively coupled with an organoboron reagent (Suzuki coupling) at the more reactive C-Br bond. mdpi.commdpi.comacs.org This allows for the introduction of various aryl or vinyl substituents. Similarly, Heck reactions can be used to couple halo-thiophenes with alkenes, acs.orgwikipedia.org and Sonogashira couplings enable the introduction of alkynyl groups. libretexts.orgwikipedia.orgyoutube.com

Palladium complexes are the most common catalysts for these transformations, but nickel-based catalysts have also shown great utility, particularly for the coupling of less reactive chloro-substrates and for reactions involving C-S bond activation. nih.govacs.orgresearchgate.net The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these reactions. The development of highly active catalyst systems has expanded the scope of cross-coupling reactions to include even challenging substrates like electron-rich thiophenes and sterically hindered coupling partners. researchgate.net

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |

| Suzuki Coupling | Thiophene-boronic acid + Aryl/Vinyl halide | Pd(dppf)Cl₂ / K₂CO₃ | C(sp²)-C(sp²) | mdpi.com |

| Heck Reaction | Halothiophene + Alkene | Pd(OAc)₂ / Base | C(sp²)-C(sp²) | acs.orgwikipedia.org |

| Sonogashira Coupling | Halothiophene + Terminal alkyne | Pd catalyst / Cu(I) cocatalyst / Amine base | C(sp²)-C(sp) | libretexts.orgwikipedia.org |

| Nickel-Catalyzed Coupling | Thiophene derivative + Organometallic reagent | Ni(II) complex | C-C (via C-S or C-H activation) | acs.orgresearchgate.net |

These cross-coupling methodologies provide a versatile platform for the late-stage functionalization of pre-formed chlorinated thiophene scaffolds, enabling the synthesis of a diverse library of complex molecules for various applications.

Suzuki Cross-Coupling for Aryl-Thiophene Linkages

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.govyoutube.com This reaction is particularly valuable for creating biaryl and heteroaryl structures. For chlorinated thiophenes, the reaction facilitates the coupling of the thiophene ring with various aryl or heteroaryl partners.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the chloro-thiophene, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with less reactive chloro-substituents. researchgate.net

Research has demonstrated that palladium(II) acetate (B1210297) combined with bulky, electron-rich phosphine (B1218219) ligands like dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) is highly effective for the Suzuki-Miyaura coupling of bromothiophenes with cyclopropylboronic acid, achieving good to excellent yields with low catalyst loading. nih.govmdpi.com While this is demonstrated with bromothiophenes, similar systems are adaptable for chlorothiophenes, which are typically less reactive. The use of N-heterocyclic carbene (NHC) palladium complexes has also been shown to effectively catalyze the coupling of less active (hetero)aryl chlorides in aqueous media. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Thiophene Halides

| Thiophene Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄, Toluene/H₂O, 60 °C | 93% | mdpi.com |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄, Toluene/H₂O, 60 °C | 88% | mdpi.com |

| 5-Bromothiophene-2-carbaldehyde | Cyclopropylboronic acid | Pd(OAc)₂, cataCXium A | K₂CO₃, Toluene/H₂O, 100 °C | 95% | mdpi.com |

| 2-Chloropyridine | Arylboronic acids | (NHC)Pd(cinn)Cl | K₂CO₃, H₂O, 100 °C | 39-99% | researchgate.net |

Utility of Negishi Cross-Coupling and Organozinc Reagents for Thiophene Systems

The Negishi cross-coupling reaction utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is renowned for its high reactivity, functional group tolerance, and the ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.orgthermofisher.com The use of organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts, often allows for milder reaction conditions and faster reaction times. wikipedia.orgchem-station.com

For chlorinated thiophene scaffolds, the Negishi coupling offers a powerful alternative to Suzuki or Stille couplings, particularly when other functional groups that are sensitive to the conditions of those reactions are present. thermofisher.com The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. chem-station.com The preparation of the required arylzinc or alkylzinc reagent can be achieved from the corresponding halide, making it a versatile method for introducing a wide variety of substituents onto a thiophene core. organic-chemistry.org

The development of highly active palladium catalysts with specialized ligands has enabled the efficient coupling of even unreactive aryl chlorides. organic-chemistry.org This makes the Negishi reaction a highly relevant and potent tool for the late-stage functionalization of complex molecules containing a chlorinated thiophene unit.

Table 2: Key Features of Negishi Cross-Coupling

| Feature | Description | Relevance to Chlorinated Thiophenes |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX or R₂Zn) | High reactivity allows for coupling with less reactive C-Cl bonds. |

| Catalyst | Palladium or Nickel complexes | Modern Pd-ligand systems show high efficiency for aryl chlorides. organic-chemistry.org |

| Functional Group Tolerance | High; tolerates esters, nitriles, ketones, etc. thermofisher.com | Allows for the synthesis of complex, functionalized thiophene derivatives. |

| Reaction Conditions | Generally milder than Kumada coupling; requires anhydrous conditions. wikipedia.orgchem-station.com | Enables coupling without degrading sensitive thiophene rings. |

Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond the Suzuki and Negishi reactions, a broad spectrum of other palladium-catalyzed transformations can be applied to chlorinated thiophenes for the formation of C-C and C-heteroatom bonds.

C-C Bond Formation:

Heck Coupling: This reaction couples aryl or vinyl halides with alkenes. It could be used to install alkenyl side chains onto a 2-chlorothiophene core.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. youtube.com It is the method of choice for synthesizing alkynylthiophenes, which are important precursors for various materials and conjugated polymers. mdpi.com

Direct Arylation: C-H activation/arylation is an increasingly important strategy that avoids the pre-functionalization required in traditional cross-coupling. umich.edu Palladium catalysts can mediate the direct coupling of a C-H bond on one aromatic ring with an aryl halide on another, offering a more atom-economical route to biaryl thiophenes. nih.gov

C-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds, allowing for the introduction of primary or secondary amines onto the thiophene ring. This is crucial for synthesizing many biologically active compounds.

C-S and C-O Bond Formation: Palladium catalysis can also be used to form carbon-sulfur and carbon-oxygen bonds. For instance, coupling of chlorothiophenes with thiols or alcohols can yield thioethers and aryl ethers, respectively. researchgate.netresearchgate.net Recent advances have established effective methods for C-S bond formation using aryl thioacetates and chloro(hetero)arenes. researchgate.net

These varied palladium-catalyzed reactions provide a comprehensive suite of tools for the precise and efficient modification of chlorinated thiophene scaffolds like this compound, enabling the synthesis of a vast array of complex and valuable molecules.

Chemical Reactivity and Derivatization Pathways of Chlorinated Thiophenes

Nucleophilic Substitution Reactions of Halogenated Side Chains

The halogenated side chains of chlorinated thiophenes are primary sites for nucleophilic attack, allowing for the introduction of a wide range of functional groups.

While direct studies on 2-Chloro-5-(1-chloroethyl)thiophene are limited, the reactivity of the structurally related 2-chloro-5-(chloromethyl)thiophene (B1361113) provides valuable insights. This compound readily undergoes nucleophilic substitution reactions. For instance, its reaction with white phosphorus under phase-transfer conditions (KOH, water, dioxane, benzyltriethylammonium chloride) at 50–52°C for 3 hours yields tris[(5-chloro-2-thienyl)methyl]phosphine oxide in good yield. tandfonline.com This transformation highlights the susceptibility of the chloromethyl group to attack by nucleophilic phosphorus species.

The chloromethyl group's reactivity extends to other nucleophiles as well. Although specific examples with monoethanolamine vinyl ether are not prominently documented in the reviewed literature, the general reactivity pattern of alkyl halides suggests that such a reaction would proceed via nucleophilic substitution. sydney.edu.auutexas.edu The nitrogen or oxygen atom of monoethanolamine vinyl ether could act as the nucleophile, displacing the chloride ion.

Furthermore, 2-chloro-5-(chloromethyl)thiophene has been utilized in the synthesis of other complex molecules, such as 1-(1,1′-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane, demonstrating the versatility of the chloromethyl group as a reactive handle for introducing various organic moieties. sigmaaldrich.com

The 1-chloroethyl group in this compound is a secondary alkyl halide. Its reactivity in nucleophilic substitution reactions is governed by factors such as the nature of the nucleophile, the solvent, and steric hindrance. libretexts.org Generally, secondary alkyl halides can undergo both S(_N)1 and S(_N)2 reactions.

S(_N)2 Reactions: With strong, unhindered nucleophiles in polar aprotic solvents, an S(_N)2 mechanism is favored. libretexts.orgpearson.com This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center of the 1-chloroethyl group.

S(_N)1 Reactions: In the presence of weak nucleophiles or in polar protic solvents, an S(_N)1 mechanism may become competitive. libretexts.org This pathway involves the formation of a secondary carbocation intermediate, which is stabilized by the adjacent thiophene (B33073) ring. The planar nature of the carbocation would lead to a racemic mixture of products if the starting material were chiral.

The electronic properties of the 2-chloro-substituted thiophene ring, being electron-withdrawing, can influence the stability of the carbocation intermediate, thereby affecting the rate of a potential S(_N)1 reaction.

Electrophilic Aromatic Substitution on Halogenated Thiophene Rings

The thiophene ring, being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution. youtube.compearson.com However, the presence of a deactivating chloro substituent on the ring diminishes its reactivity towards electrophiles compared to unsubstituted thiophene. researchgate.net Despite this, electrophilic substitution can still be achieved under appropriate conditions.

The Vilsmeier-Haack reaction, for instance, allows for the formylation of electron-rich aromatic rings. rsc.orgwikipedia.orgjk-sci.com Studies on 2-chlorothiophenes have shown that they can undergo ipso-formylation, where the chloro substituent is replaced by a formyl group, particularly when the thiophene ring is further activated by electron-donating groups. researchgate.net In the case of this compound, the 1-chloroethyl group is also electron-withdrawing, further deactivating the ring. Therefore, forcing conditions would likely be required for electrophilic substitution to occur at the available C-3 or C-4 positions. The regioselectivity of such a reaction would be influenced by the directing effects of both the chloro and the 1-chloroethyl substituents.

Other common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. organicchemistrytutor.comlibretexts.org For these reactions to proceed on a deactivated ring like that of this compound, strong electrophiles and potentially harsh reaction conditions would be necessary. libretexts.orgwikipedia.org

Formation of Complex Molecular Architectures via Derivatization

The dual reactivity of this compound at both the side chain and the aromatic ring allows for the synthesis of a wide range of complex heterocyclic compounds.

As previously mentioned, the reaction of the related 2-chloro-5-(chloromethyl)thiophene with elemental phosphorus provides a direct route to phosphine (B1218219) oxide derivatives. tandfonline.com A similar strategy could be envisioned for this compound. The resulting phosphine oxide, bearing the 5-(1-chloroethyl)thienyl moiety, could serve as a versatile intermediate for further transformations. Phosphine oxides are valuable in their own right and are also key precursors in reactions like the Horner-Wadsworth-Emmons olefination.

Alternatively, phosphine oxides can be synthesized through the oxidation of the corresponding phosphines. rsc.orgliv.ac.uk Therefore, a synthetic route could involve the initial nucleophilic substitution of the 1-chloroethyl group with a phosphide (B1233454) anion, followed by oxidation to the phosphine oxide.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2-chloro-5-(chloromethyl)thiophene | White phosphorus, KOH, water, dioxane, benzyltriethylammonium chloride | tris[(5-chloro-2-thienyl)methyl]phosphine oxide | Nucleophilic Substitution/Oxidation |

| This compound (Predicted) | Phosphide anion (e.g., LiPPh₂) followed by an oxidizing agent (e.g., H₂O₂) | [1-(5-chloro-2-thienyl)ethyl]diphenylphosphine oxide | Nucleophilic Substitution followed by Oxidation |

The synthesis of hydrazone derivatives typically involves the condensation of a carbonyl compound with a hydrazine. mdpi.comnih.govresearchgate.net To prepare a hydrazone from this compound, the 1-chloroethyl group would first need to be converted into a carbonyl functional group, specifically an acetyl group. This could potentially be achieved through hydrolysis of the 1-chloroethyl group to the corresponding alcohol, followed by oxidation. Once the acetylthiophene derivative is obtained, it can readily react with various substituted hydrazines to form the desired hydrazones.

These hydrazone derivatives can then serve as precursors for the synthesis of a variety of other nitrogen-containing heterocycles. mdpi.comresearchgate.netfrontiersin.orgclockss.org For example, they can be cyclized to form pyrazoles, pyridines, or other fused heterocyclic systems, depending on the reaction conditions and the other reactants employed.

| Intermediate | Reagents | Product Class | Reaction Type |

|---|---|---|---|

| 2-Chloro-5-acetylthiophene | Hydrazine hydrate (B1144303) or substituted hydrazines | Hydrazones | Condensation |

| Thiophene-based hydrazone | Various cyclizing agents | Pyrazoles, Pyridines, etc. | Cyclization/Condensation |

Intramolecular Cyclization Reactions in Thiophene Chemistry

Intramolecular cyclization represents a pivotal strategy in the synthesis of fused heterocyclic systems, where a new ring is formed by a reaction between two functional groups within the same molecule. In the realm of thiophene chemistry, such reactions are instrumental in constructing bicyclic and polycyclic structures containing the thiophene nucleus, which are scaffolds of significant interest in materials science and medicinal chemistry. A notable, albeit not extensively documented, example within the chlorinated thiophene subclass is the potential intramolecular cyclization of this compound.

This reaction typically proceeds via an intramolecular Friedel-Crafts alkylation mechanism. wikipedia.orgnih.gov The process is initiated by a Lewis acid catalyst, which facilitates the formation of a carbocation from the 1-chloroethyl substituent. youtube.comlibretexts.orgmasterorganicchemistry.com The highly electrophilic carbocation is then susceptible to attack by the electron-rich thiophene ring, leading to the formation of a new carbon-carbon bond and subsequent ring closure. wikipedia.org The presence of the chlorine atom on the thiophene ring can influence the reactivity and regioselectivity of the cyclization, generally acting as a deactivating group through its inductive effect, yet directing electrophilic substitution to specific positions. jcu.edu.au

The expected product of such a cyclization would be a dihydrothieno[3,2-b]thiopyran derivative. The reaction is governed by several factors, including the choice of Lewis acid, the solvent, and the reaction temperature. These parameters must be carefully optimized to favor the intramolecular pathway and minimize potential side reactions, such as intermolecular polymerization or carbocation rearrangements. youtube.comlibretexts.org

Table 1: Hypothetical Screening of Reaction Conditions for the Intramolecular Cyclization of this compound

| Entry | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Cyclized Product (%) |

| 1 | AlCl₃ | Dichloromethane | 0 to 25 | 4 | 45 |

| 2 | FeCl₃ | Carbon Disulfide | 25 | 6 | 55 |

| 3 | SnCl₄ | 1,2-Dichloroethane | 50 | 3 | 65 |

| 4 | TiCl₄ | Nitrobenzene | 25 | 5 | 50 |

| 5 | AlCl₃ | Nitrobenzene | 0 | 8 | 40 |

Note: The data in this table is hypothetical and based on typical conditions and outcomes for intramolecular Friedel-Crafts alkylation reactions involving thiophene derivatives. wikipedia.orgnih.govlibretexts.org It serves to illustrate the potential synthetic pathway for the title compound, as direct experimental data is not available in the reviewed literature.

Detailed research findings on this specific transformation are scarce, but the principles of electrophilic aromatic substitution strongly support the feasibility of this cyclization. The reaction would likely involve the formation of an arenium ion intermediate, also known as a sigma complex, which then loses a proton to restore the aromaticity of the newly formed bicyclic system. youtube.com The stability of the intermediate carbocation and the arenium ion are critical factors influencing the reaction's success and yield. While primary alkyl halides can be less reactive or prone to rearrangement in intermolecular Friedel-Crafts reactions, the intramolecular nature of this reaction, forming a stable six-membered ring, makes the pathway more favorable. wikipedia.org Further investigation and empirical studies are necessary to fully elucidate the reactivity and optimize the synthesis of the resulting fused thienothiopyran system.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Chloro-5-(1-chloroethyl)thiophene in solution. Through one-dimensional (¹H and ¹³C) and multidimensional experiments, a complete map of proton and carbon environments and their connectivities can be established.

While a complete, published spectrum for this compound is not widely available, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-understood chemical shifts of substituted thiophenes.

The ¹H NMR spectrum is expected to show four distinct signals. The two protons on the thiophene (B33073) ring (H-3 and H-4) appear as doublets due to coupling to each other. Their chemical shifts are influenced by the electron-withdrawing chloro group at C-2 and the chloroethyl group at C-5. The 1-chloroethyl side chain produces a quartet for the methine proton (-CH(Cl)-), split by the adjacent methyl group, and a doublet for the three methyl protons (-CH₃), split by the single methine proton.

The ¹³C NMR spectrum is expected to display six unique signals, one for each carbon atom in the molecule, confirming the molecular asymmetry.

Predicted NMR Data for this compound ¹H NMR (Predicted)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.85 | Doublet | ~3.9 |

| H-4 | ~6.95 | Doublet | ~3.9 |

| -CH (Cl)CH₃ | ~5.20 | Quartet | ~6.8 |

¹³C NMR (Predicted)

| Carbon | Predicted Shift (ppm) |

|---|---|

| C-2 | ~132.0 |

| C-3 | ~127.5 |

| C-4 | ~126.0 |

| C-5 | ~145.0 |

| -C H(Cl)CH₃ | ~55.0 |

This data allows for clear isomer differentiation. For instance, the isomeric compound 3-Chloro-2-(1-chloroethyl)thiophene would exhibit a different splitting pattern and chemical shifts for its ring protons, reflecting a different substitution arrangement.

To unambiguously confirm the atomic connectivity, multidimensional NMR experiments are essential. These techniques reveal correlations between nuclei, providing a definitive structural map. amazonaws.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, key COSY cross-peaks would be observed between:

The H-3 and H-4 protons on the thiophene ring, confirming their adjacency.

The methine proton (-CH(Cl)-) and the methyl protons (-CH₃) of the side chain, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond correlation). The expected HSQC correlations are:

H-3 with C-3

H-4 with C-4

The methine proton with its carbon atom.

The methyl protons with their carbon atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (Infrared) or scattering (Raman) of light corresponding to specific molecular vibrations. nih.gov

The IR and Raman spectra of this compound would feature characteristic bands that confirm the presence of the thiophene ring and the chloroalkyl side chain. The analysis can be enhanced by computational methods like Density Functional Theory (DFT) for more precise assignments. nih.govnih.gov

Predicted Vibrational Frequencies for this compound

| Vibration Type | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Thiophene Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Chloroethyl Group | 3000 - 2850 |

| C=C Stretch | Thiophene Ring | 1550 - 1400 |

| C-H Bend (Aliphatic) | Chloroethyl Group | 1470 - 1370 |

| Thiophene Ring Breathing | Thiophene Ring | 1360 - 1340 |

| C-S Stretch | Thiophene Ring | 860 - 600 iosrjournals.org |

| C-Cl Stretch (Aromatic) | C₂-Cl | 1100 - 1000 |

The presence of distinct bands for aromatic and aliphatic C-H stretches, along with the characteristic thiophene ring vibrations and two separate C-Cl stretching frequencies, provides strong evidence for the proposed structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure. wikipedia.org

For this compound (C₆H₆Cl₂S), the exact mass can be calculated. The molecular ion peak (M⁺) in the mass spectrum would be a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). The presence of two chlorine atoms would lead to a characteristic M, M+2, and M+4 peak pattern with an intensity ratio of approximately 9:6:1.

Under electron ionization (EI), the molecular ion becomes energetically unstable and undergoes fragmentation. The fragmentation pathways are typically charge-driven, initiated by the localization of the positive charge. wikipedia.org Characteristic fragmentation of halogenated compounds often involves the cleavage of the carbon-halogen bond. nih.gov

Key fragmentation pathways for this compound include:

Alpha-Cleavage: The most favorable fragmentation is often the cleavage of the bond alpha to the thiophene ring, resulting in the loss of a methyl radical (•CH₃). This forms a stable, resonance-delocalized chlorothienylmethyl cation.

Loss of Chlorine: Cleavage of the C-Cl bond on the side chain can lead to the loss of a chlorine radical (•Cl), forming an ethyl-substituted chlorothiophene cation.

Loss of HCl: A rearrangement followed by the elimination of a neutral hydrogen chloride (HCl) molecule is also a possible pathway.

Thiophene Ring Fragmentation: Further fragmentation can involve the cleavage of the thiophene ring itself.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion |

|---|---|

| 180 | [M]⁺•, [C₆H₆³⁵Cl₂S]⁺• |

| 165 | [M - CH₃]⁺, [C₅H₃³⁵Cl₂S]⁺ |

| 145 | [M - Cl]⁺, [C₆H₆³⁵ClS]⁺ |

The analysis of these fragments, particularly the highly abundant and stable ions, allows for the confident reconstruction of the original molecular structure.

Applications of High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of halogenated organic compounds such as this compound. Its ability to provide exact mass measurements with high accuracy allows for the determination of elemental compositions, which is crucial in distinguishing between molecules with the same nominal mass.

In the analysis of this compound, HRMS would provide the exact mass of the molecular ion, which can be compared to the theoretical mass calculated from its elemental formula (C₆H₆Cl₂S). This high level of accuracy helps to confirm the molecular formula and differentiate it from other potential isomers or isobaric compounds.

Loss of a Chlorine Atom: A primary fragmentation pathway would likely involve the cleavage of one of the carbon-chlorine bonds, resulting in a [M-Cl]⁺ ion. The relative stability of the resulting carbocation would influence which chlorine atom is preferentially lost.

Cleavage of the Ethyl Side Chain: Fragmentation of the 1-chloroethyl side chain is another expected pathway. This could occur through the loss of a methyl radical (•CH₃) from the chloroethyl group or through the cleavage of the entire side chain.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, a process that has been observed in the mass spectra of various thiophene derivatives. researchgate.netnist.gov This can lead to the formation of smaller sulfur-containing heterocyclic ions or acyclic fragments. nih.gov

The precise masses of these fragment ions, as determined by HRMS, would provide valuable evidence to support the proposed fragmentation mechanisms and confirm the structure of the parent molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and its Fragments

| Ion/Fragment | Predicted Fragmentation Pathway | Theoretical Exact Mass (Da) |

| [C₆H₆³⁵Cl₂S]⁺ | Molecular Ion | 179.9567 |

| [C₆H₆³⁵Cl³⁷ClS]⁺ | Molecular Ion (Isotope) | 181.9538 |

| [C₆H₆ClS]⁺ | Loss of a Chlorine Atom | 144.9906 |

| [C₅H₃ClS]⁺ | Loss of the Chloroethyl Side Chain | 130.9698 |

| [C₄H₃S]⁺ | Thiophene Ring Fragment | 83.9959 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful technique for investigating the electronic structure of conjugated systems like thiophene derivatives. The absorption of UV-Vis light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide insights into the extent of conjugation and the nature of the electronic transitions involved. libretexts.orglumenlearning.com

For this compound, the thiophene ring constitutes the primary chromophore. The electronic spectrum of thiophene itself exhibits strong absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic system. nist.govnih.gov The introduction of substituents onto the thiophene ring can significantly influence the position and intensity of these absorption bands.

The presence of a chlorine atom and a 1-chloroethyl group at the 2 and 5 positions, respectively, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the λmax compared to unsubstituted thiophene. This is due to the extension of the conjugated system and the electronic effects of the substituents. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the thiophene ring, effectively increasing the delocalization of the π-electrons. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength. lumenlearning.com

Studies on other 2,5-disubstituted thiophenes support this expectation, showing that the nature and position of the substituents play a crucial role in determining the UV-Vis absorption characteristics. schenautomacao.com.br The electronic transitions in such systems are typically π → π* transitions. The intensity of the absorption, indicated by the molar absorptivity, is also sensitive to the planarity of the molecule and the efficiency of the electronic transition. youtube.com

While a specific UV-Visible spectrum for this compound was not found in the searched literature, based on data for related compounds, the principal absorption bands are expected to occur in the ultraviolet region.

Table 2: Expected UV-Visible Absorption Data for this compound

| Compound | Solvent | Expected λmax (nm) | Type of Transition |

| Thiophene | Hexane | ~231 | π → π |

| 2-Chlorothiophene (B1346680) | Not Specified | >231 | π → π |

| This compound | Not Specified | >231 (predicted) | π → π* |

The actual λmax for this compound would need to be determined experimentally. The analysis of its UV-Visible spectrum would provide valuable information on the electronic structure and the extent of conjugation within the molecule.

Computational and Theoretical Investigations of Chlorinated Thiophene Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. It is used to investigate the electronic structure and properties of molecules, providing deep insights into their behavior.

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy arrangement of atoms. DFT methods are employed to calculate the forces on each atom and adjust their positions until a stable structure on the potential energy surface is located. scielo.brresearchgate.net For molecules with flexible side chains, such as the 1-chloroethyl group in 2-Chloro-5-(1-chloroethyl)thiophene, a conformational analysis is crucial. This involves rotating the rotatable bonds to explore the molecule's complete conformational landscape and identify the most stable conformers.

Table 1: Representative Calculated vs. Experimental Geometric Parameters for Thiophene (B33073) Data for the parent thiophene molecule is shown to illustrate the accuracy of DFT methods.

| Parameter | Bond/Angle | Calculated (DFT) | Experimental |

|---|---|---|---|

| Bond Length | C=C | 1.345 - 1.358 Å | 1.370 Å |

| C-C | 1.43 - 1.45 Å | 1.423 Å | |

| C-S | 1.801 - 1.854 Å | 1.714 Å | |

| Bond Angle | C-S-C | ~114° | 92.2° |

Note: Calculated values can vary based on the specific DFT functional and basis set used. Experimental values are from microwave spectroscopy. jchps.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. taylorandfrancis.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. sid.ir A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

Computational studies on various thiophene derivatives show how different substituents affect the HOMO and LUMO energy levels. scielo.brresearchgate.netresearchgate.net Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups, such as chlorine, tend to lower both the HOMO and LUMO energy levels. epfl.ch

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiophene Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| Thiophene | -6.660 | -0.460 | 6.200 |

| 2-chlorothiophene (B1346680) | -9.01 | -1.12 | 7.89 |

| 3-methyl-2-phenylthiophene | -5.85 | -1.15 | 4.70 |

| 2-acetylthiophene | -7.21 | -2.59 | 4.62 |

Note: Values are illustrative and depend on the computational method (e.g., DFT/B3LYP/6-31G). Data compiled from various computational studies. jchps.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than the energy gap alone. jchps.comresearchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η), it quantifies the capacity of a molecule to accept electrons.

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = -μ = -(EHOMO + ELUMO) / 2.

These descriptors are crucial for creating Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or other properties.

Table 3: Calculated Quantum Chemical Descriptors for Thiophene and a Derivative

| Molecule | EHOMO (eV) | ELUMO (eV) | Chemical Potential (μ) | Hardness (η) | Electronegativity (χ) |

|---|---|---|---|---|---|

| Thiophene | -6.660 | -0.460 | -3.560 | 3.100 | 3.560 |

| 2,5-dichlorothiophene | -6.91 | -1.05 | -3.98 | 2.93 | 3.98 |

Data derived from DFT calculations. jchps.com

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational methods are not only predictive but also serve as a vital tool for interpreting and validating experimental spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, confirming the structure of a synthesized compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov

The process involves first optimizing the molecular geometry and then performing a frequency calculation. The resulting computed spectrum can be compared directly with an experimental spectrum. mdpi.comarxiv.org Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations. To correct for this, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data. nih.gov This comparison is a powerful method for confirming that the synthesized molecule matches the intended structure.

Table 4: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Thiophene Data for p-nitrothiophenol is presented to illustrate the methodology.

| Vibrational Mode | Calculated (B3LYP) | Experimental (IR) | Assignment |

|---|---|---|---|

| ν(NO₂) sym | 1345 | 1336 | Symmetric NO₂ stretch |

| ν(Ring) | 1580 | 1573 | Phenyl ring stretch |

| ν(CH) | 3080 | 3074 | Aromatic C-H stretch |

This comparison helps in the detailed assignment of each band in the experimental spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. Computational chemistry can predict NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. uni-bonn.de

The calculated chemical shifts are typically reported relative to a standard, such as Tetramethylsilane (TMS). youtube.com Comparing the computed NMR spectrum with the experimental one provides definitive evidence for the proposed molecular structure. nih.gov It can help distinguish between isomers, where other spectroscopic methods might be ambiguous. For complex molecules, computational prediction is often essential for the complete and accurate assignment of all signals in the ¹H and ¹³C NMR spectra. nih.govacs.org

Table 5: Reference ¹H and ¹³C NMR Chemical Shifts for Thiophene

| Nucleus | Atom Position | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H | H2/H5 (α-protons) | 7.33 |

| ¹H | H3/H4 (β-protons) | 7.12 |

| ¹³C | C2/C5 (α-carbons) | 125.6 |

| ¹³C | C3/C4 (β-carbons) | 127.3 |

Experimental values in CDCl₃. Computational methods aim to reproduce these values to validate a structure. chemicalbook.com

Exploration of Reaction Mechanisms and Energy Profiles

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms and to assess the energetic feasibility of chemical transformations. For chlorinated thiophene analogues, including this compound, density functional theory (DFT) calculations are instrumental in understanding the pathways of their formation and subsequent reactions.

Transition State Characterization and Reaction Pathways

The formation of chlorinated thiophenes typically proceeds through electrophilic substitution reactions. researchgate.netnumberanalytics.com Theoretical studies on the chlorination of thiophene and its derivatives have identified the key intermediates and transition states involved in these transformations. The mechanism generally involves the formation of a sigma-complex (also known as a Wheland intermediate), which is a crucial step in the substitution process. researchgate.netnumberanalytics.comimperial.ac.uk

For the chlorination of thiophene, computational studies using methods like B3LYP/6-311G(d) have shown that the attack of an electrophile is preferred at the α-carbon (C2 or C5) position over the β-carbon (C3 or C4) position, both kinetically and thermodynamically. researchgate.net This preference is attributed to the greater stabilization of the positive charge in the resulting sigma-complex through resonance involving the sulfur atom. youtube.com The introduction of a chlorine atom at the 2-position, as in 2-chlorothiophene, directs subsequent electrophilic substitution primarily to the C5 position, leading to the formation of 2,5-dichlorinated products. semanticscholar.org This regioselectivity is consistent with the calculated Fukui indices, which predict the chlorination sequence to favor the formation of 2,5-dichloro, then 2,3,5-trichloro, and finally 2,3,4,5-tetrachlorothiophene. semanticscholar.org

In the case of forming this compound, a plausible pathway involves the Friedel-Crafts acylation of 2-chlorothiophene followed by reduction and chlorination of the ethyl side chain. Alternatively, the direct chlorination of a thiophene derivative with an ethyl group at the 2-position would likely involve the formation of a transition state where the chlorine electrophile approaches the C5 position of the thiophene ring. DFT calculations can model the geometry of this transition state, characterized by an elongated C-Cl bond and a partial positive charge on the thiophene ring, which is delocalized through resonance.

The reaction pathway for the chlorination of a generic substituted thiophene can be visualized as follows:

Step 1: Formation of the π-complex: The electrophile (e.g., Cl+) initially forms a loosely bound π-complex with the thiophene ring.

Step 2: Transition State 1 (TS1): The system proceeds through a first transition state leading to the formation of the sigma-complex.

Step 3: Formation of the σ-complex (Wheland intermediate): A C-Cl bond is formed, and the aromaticity of the thiophene ring is temporarily disrupted.

Step 4: Transition State 2 (TS2): A second transition state is reached as a proton is abstracted from the carbon atom where the electrophile has attached.

Step 5: Product Formation: The aromaticity of the thiophene ring is restored, yielding the chlorinated product.

Reaction Energetics and Feasibility Assessment

The feasibility of a chemical reaction is determined by its reaction energetics, specifically the change in Gibbs free energy (ΔG). Computational methods, particularly DFT, are employed to calculate the energies of reactants, products, intermediates, and transition states, allowing for the construction of a potential energy surface for the reaction.

The activation energy (the energy barrier that must be overcome for the reaction to occur) is a critical factor in determining the reaction rate. Theoretical calculations have shown that the activation energies for the formation of sigma-complexes in dechlorination reactions of chlorinated dioxins are relatively small, in the range of 5-9 kcal/mol. nih.gov This suggests that the corresponding chlorination reactions would also have manageable activation barriers.

The thermodynamic stability of the resulting chlorinated thiophene isomers is another important consideration. Calculations have shown that the relative stability of chlorinated thiophenes can be inferred based on the H scale. semanticscholar.org This allows for a theoretical assessment of the product distribution in a reaction mixture.

A representative data table for the calculated relative energies in a chlorination reaction is shown below. Please note that this is a generalized representation based on typical findings for electrophilic aromatic substitution and not specific to this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants (Thiophene Derivative + Cl+) | 0.0 |

| π-Complex | -5 to -10 |

| Transition State 1 (TS1) | +10 to +15 |

| σ-Complex (Wheland Intermediate) | -2 to -8 |

| Transition State 2 (TS2) | +1 to +5 |

| Products (Chlorinated Thiophene + H+) | -20 to -30 |

Note: The values are illustrative and can vary significantly depending on the specific reactants, electrophile, and computational method used.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis in Crystal Structures)

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in crystal structures. iucr.orgnih.gov This analysis maps the electron distribution of a molecule within a crystal, providing insights into close contacts between neighboring molecules.

For chlorinated thiophene analogues, Hirshfeld surface analysis can reveal the nature and extent of various intermolecular interactions, including:

Halogen Bonding: Interactions involving the chlorine atoms are of particular interest. These can include Cl···Cl, C-H···Cl, and Cl···π interactions. mdpi.com

Hydrogen Bonding: Although conventional hydrogen bonds may be absent, weak C-H···S and C-H···π interactions can play a significant role in the crystal packing. iucr.org

π-π Stacking: Interactions between the aromatic thiophene rings can also contribute to the stability of the crystal structure.

Hirshfeld surface analysis generates several plots to visualize these interactions:

d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. iucr.org

Shape Index: This plot reveals the shape of the surface, with red areas indicating hollows (where another molecule's atom is located) and blue areas indicating bumps. nih.govmdpi.com

Curvedness: This plot distinguishes flat regions of the surface (indicative of π-π stacking) from areas of high curvature (indicative of edges and corners of the molecule). nih.govmdpi.com

For a molecule like this compound, one would expect to observe significant contributions from H···Cl and H···H contacts, as well as potential C···H/H···C and S···H/H···S contacts. The presence of two chlorine atoms could also lead to Cl···Cl interactions, which are known to influence the packing of halogenated organic molecules. iucr.org

A typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of a halogenated thiophene derivative is presented in the table below.

| Intermolecular Contact | Percentage Contribution |

| H···H | 40-50% |

| C···H / H···C | 20-30% |

| Cl···H / H···Cl | 10-20% |

| S···H / H···S | 5-10% |

| Cl···Cl | 1-5% |

| C···C | < 5% |

Note: These percentages are illustrative and would vary for the specific crystal structure of this compound.

The insights gained from Hirshfeld surface analysis are crucial for understanding the solid-state properties of chlorinated thiophenes and for the rational design of new materials with desired crystal packing and properties.

Mechanistic Pathways and Reaction Dynamics in Chlorinated Thiophene Chemistry

Investigation of Electrophilic Substitution Mechanisms on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for thiophene and its derivatives. The thiophene ring is generally more reactive than benzene (B151609) in these reactions due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate carbocation (the sigma complex). pharmaguideline.com

In 2-Chloro-5-(1-chloroethyl)thiophene, the C5 position is already occupied. The remaining open positions are C3 and C4. The chlorine at C2 deactivates the adjacent C3 position more strongly and directs incoming electrophiles towards the C4 position, which is "para" to it. The (1-chloroethyl) group at C5 is an alkyl group, which is generally weakly activating and ortho, para-directing. Its directing influence would be towards the C4 position. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position.

The general mechanism proceeds in two steps:

Formation of a Sigma Complex: The electrophile (E+) attacks the π-electron system of the thiophene ring, forming a resonance-stabilized carbocation known as the sigma complex or benzenonium ion. msu.edu

Proton Elimination: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. msu.edu

Studies on the chlorination and bromination of 5-substituted thiophenes have shown that the reaction rates are highly sensitive to the electronic nature of the substituent, confirming the importance of substituent effects in these mechanisms. rsc.org

Table 1: Relative Reactivity and Directing Effects in Electrophilic Aromatic Substitution

| Compound | Substituent(s) | Reactivity vs. Benzene | Primary Position(s) of Electrophilic Attack |

| Thiophene | None | More reactive pharmaguideline.com | C2 and C5 |

| 2-Chlorothiophene (B1346680) | 2-Cl | Less reactive | C5 |

| 2-Chloro-5-alkylthiophene | 2-Cl, 5-Alkyl | Less reactive | C4 |

Mechanistic Insights into Nucleophilic Displacements at Halogenated Alkyl Side Chains

The (1-chloroethyl) side chain of this compound is a secondary alkyl halide. This structure allows for nucleophilic substitution to occur via either an SN1 or SN2 mechanism, with the preferred pathway depending on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comyoutube.com

SN1 Mechanism: The SN1 (substitution, nucleophilic, unimolecular) reaction is a two-step process. youtube.comyoutube.com

Carbocation Formation: The rate-determining step involves the spontaneous departure of the leaving group (chloride ion), forming a secondary carbocation. This carbocation is notably stabilized by resonance with the adjacent thiophene ring, similar to a benzylic carbocation. The sulfur atom's lone pairs can participate in delocalizing the positive charge.

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can happen from either face, leading to a racemic mixture if the original carbon was a stereocenter. youtube.com

This pathway is favored by polar protic solvents (which stabilize the carbocation intermediate and the leaving group), high temperatures, and weak nucleophiles. khanacademy.orgyoutube.com

SN2 Mechanism: The SN2 (substitution, nucleophilic, bimolecular) reaction is a concerted, one-step process. masterorganicchemistry.comyoutube.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). youtube.com This leads to an inversion of stereochemistry at the carbon center. youtube.com The reaction rate depends on the concentration of both the substrate and the nucleophile. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. khanacademy.orgyoutube.com For a secondary halide like the (1-chloroethyl) group, steric hindrance from the thiophene ring and the methyl group could slow down the SN2 reaction compared to a primary halide. masterorganicchemistry.com

The choice between SN1 and SN2 is a competition. Given the resonance stabilization of the potential carbocation by the thiophene ring, the SN1 pathway is a highly probable route for reactions involving this compound, especially under neutral or acidic conditions with weak nucleophiles.

Table 2: Comparison of SN1 and SN2 Pathways for the (1-chloroethyl) Side Chain

| Feature | SN1 Mechanism | SN2 Mechanism |

| Number of Steps | Two (Carbocation formation, Nucleophilic attack) youtube.com | One (Concerted) masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate] (Unimolecular) youtube.com | Rate = k[Substrate][Nucleophile] (Bimolecular) youtube.com |

| Intermediate | Resonance-stabilized secondary carbocation youtube.com | Transition state youtube.com |

| Nucleophile | Weak nucleophiles favored khanacademy.org | Strong nucleophiles favored youtube.com |

| Solvent | Polar protic solvents favored khanacademy.org | Polar aprotic solvents favored khanacademy.org |

| Stereochemistry | Racemization youtube.com | Inversion of configuration youtube.com |

Role of Co-Catalyzed and Photochemical Reactions in Thiophene Derivatives Synthesis

Modern synthetic methods have expanded the toolkit for modifying thiophene derivatives beyond classical substitution reactions.

Co-catalyzed Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com Chlorothiophenes can serve as electrophilic partners in these reactions. Common examples include:

Suzuki-Miyaura Coupling: This reaction uses a palladium catalyst to couple the chlorothiophene with an organoboron compound (like a boronic acid). nih.gov

Stille Coupling: This involves the coupling of the chlorothiophene with an organotin compound, also typically catalyzed by palladium. jcu.edu.au

Negishi Coupling: This reaction couples the chlorothiophene with an organozinc reagent, catalyzed by nickel or palladium. nih.gov

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the chlorothiophene to the Pd(0) catalyst, transmetalation with the organometallic nucleophile, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govyoutube.com For a molecule like this compound, these reactions offer a way to introduce new functional groups at the C2 position, as the C-Cl bond on the aromatic ring is more reactive in these catalytic cycles than the C-Cl bond on the alkyl side chain.

Photochemical Reactions: Photochemistry offers unique reaction pathways that are not accessible through thermal methods. Thiophene derivatives can undergo photochemical isomerization and other rearrangements upon UV irradiation. acs.orgacs.org For instance, substituted thiophenes have been observed to rearrange, sometimes involving the migration of substituents around the ring. acs.org The presence of thiophene moieties can also sensitize other reactions, such as promoting photopolymerization when incorporated into larger molecular systems. rsc.org The inherent reactivity of the thiophene ring towards species like singlet oxygen, which can be generated in photochemical processes, can also lead to degradation pathways. nih.govethz.ch

Understanding Factors Governing Selectivity and Regioselectivity in Thiophene Functionalization

Achieving selectivity is a primary challenge in the functionalization of multi-substituted molecules like this compound. Several factors determine the outcome of a reaction:

Electronic Effects: As discussed in section 6.1, the interplay between the electron-withdrawing inductive effect and electron-donating resonance effect of the chlorine substituent, along with the activating effect of the alkyl side chain, governs the regioselectivity of electrophilic substitution. msu.edu In nucleophilic aromatic substitution (SNAr), which is less common for simple chlorothiophenes but possible if strong electron-withdrawing groups are present, these groups direct the incoming nucleophile and stabilize the negatively charged Meisenheimer complex intermediate. researchgate.netnih.gov

Steric Hindrance: The bulkiness of substituents can block access to certain reaction sites. For example, in electrophilic substitution, attack at the C3 position is sterically hindered by both the C2-chloro and C5-alkyl groups. In side-chain nucleophilic substitution, steric hindrance around the secondary carbon can disfavor the SN2 pathway. masterorganicchemistry.com

Reaction Conditions: The choice of catalyst, solvent, and temperature can dramatically influence which reaction pathway is favored. For example, using a palladium cross-coupling catalyst will selectively activate the C-Cl bond on the ring, leaving the side chain untouched. Conversely, using a strong nucleophile in a polar aprotic solvent would favor an SN2 reaction on the side chain. Catalyst-controlled regioselectivity has been demonstrated in C-H activation reactions on thiophenes, where different catalyst systems can direct functionalization to either the C2 or C5 position, even against the inherent electronic preference of the substrate. nih.gov

Directing Groups: In more advanced synthetic strategies, a functional group can be used as a "directing group" to guide a reagent to a specific position. For instance, a group capable of chelating to a metal catalyst can direct C-H activation to an adjacent C-H bond, a strategy that allows for highly regioselective functionalization. nih.gov

By carefully controlling these factors, chemists can selectively target different positions on the this compound molecule to achieve a desired chemical transformation.

Applications and Synthetic Utility of Chlorinated Thiophene Building Blocks

Role as Intermediates in Fine Chemical Synthesis

There is no available scientific literature detailing the role of 2-Chloro-5-(1-chloroethyl)thiophene as an intermediate in fine chemical synthesis.

Precursors for Pharmaceutical Intermediates and Scaffolds

While chemical suppliers classify This compound as a potential pharmaceutical intermediate, no specific examples of its use in the synthesis of pharmaceutical scaffolds or active ingredients are documented in public-domain research.

Synthesis of Agrochemical Intermediates

No research has been found that describes the application of This compound as an intermediate in the synthesis of agrochemicals.

Construction of Diverse Heterocyclic Systems in Synthetic Organic Chemistry

There are no published studies demonstrating the use of This compound as a building block for the construction of other heterocyclic systems. The reactivity of the chloroethyl group and the thiophene (B33073) ring suggests potential for such applications, but no specific examples have been reported.

Exploration in Materials Science (e.g., as monomers for conducting polymers or components in advanced materials)

No literature is available that details the exploration or use of This compound in materials science, including as a monomer for conducting polymers or as a component in other advanced materials.

Due to these constraints, providing an informative article with detailed findings, as requested, is not possible while adhering to the strict focus on This compound .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-5-(1-chloroethyl)thiophene, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions using palladium catalysts. For example, the use of Pd-PEPPSI-SIPr with organomagnesium reagents (e.g., TMPMgCl·LiCl) in THF at 60°C for 24 hours achieves high yields (~87%) . Purity is verified through 1H/13C NMR (e.g., δ 6.81–7.20 ppm for thiophene protons) and HRMS (e.g., m/z 651.1778 for C34H45Cl2S4) . Column chromatography with hexane/ethyl acetate gradients is recommended for purification.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign signals to distinguish chloroethyl substituents (e.g., δ 2.55–2.77 ppm for alkyl chains) and thiophene ring protons (e.g., δ 6.81–7.20 ppm) .

- IR Spectroscopy : Identify functional groups via peaks such as 2955 cm⁻¹ (C-H stretch) and 1521 cm⁻¹ (C=C thiophene ring) .

- Mass Spectrometry : Use HRMS for molecular ion confirmation (e.g., [M+H]+ at m/z 263.57 for related thiophenes) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps (∆E), electronegativity (χ), and nonlinear optical (NLO) properties. For analogous pyrimidine-thiophenes, ∆E values of ~4.5 eV indicate charge-transfer potential . Compare computed NMR shifts (e.g., δ 126–139 ppm for carbons) with experimental data to validate accuracy .

Q. What strategies resolve contradictions in regioselectivity during thiophene functionalization?

- Methodological Answer : Contradictions in arylation/alkylation outcomes arise from steric and electronic effects. For example, bulky substituents at the 5-position hinder cross-coupling. Optimize using auxiliary-assisted palladium catalysis (e.g., 1,10-phenanthroline ligands) to direct C-H activation . Iterative analysis of reaction conditions (e.g., solvent polarity, temperature) and DFT-based transition-state modeling can clarify mechanisms .

Q. How can biological activity assays be designed for thiophene derivatives?

- Methodological Answer : Screen derivatives for antimicrobial or anticancer activity using:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus).

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa), referencing structurally similar compounds like 5-chlorophenyl benzothieno derivatives .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., chloroethyl groups) with bioactivity trends .

Q. What safety protocols are essential when handling chlorinated thiophenes?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods due to volatile chloroethyl byproducts.

- Waste disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal .

Research Optimization Questions

Q. How can literature searches prioritize reliable data on chlorinated thiophenes?

- Methodological Answer : Use SciFinder with keywords like "this compound synthesis" or "thiophene DFT." Filter by peer-reviewed journals and exclude non-academic sources (e.g., BenchChem) . Cross-reference synthesis protocols from Organic Syntheses (e.g., Pd-catalyzed arylations) and spectral data from crystallography studies (e.g., CCDC entries) .

Q. What computational tools aid in reaction pathway optimization?

- Methodological Answer :

- Gaussian 09 : Simulate reaction pathways (e.g., transition states for Pd-catalyzed coupling) .

- NBO Analysis : Identify stabilizing interactions (e.g., hyperconjugation in chloroethyl groups) .

- Crystal Structure Prediction (CSP) : Use Mercury software to analyze X-ray diffraction data (e.g., bond angles in thiophene rings) .

Data Interpretation Questions

Q. How should researchers address unobserved NMR signals in chlorinated thiophenes?

- Methodological Answer : Broadening or missing signals (e.g., in 13C NMR) may result from quadrupolar relaxation or dynamic effects. Use variable-temperature NMR (e.g., 25–60°C) to reduce line broadening. For complex splitting, apply 2D NMR techniques (e.g., HSQC, HMBC) to assign quaternary carbons .

Q. What statistical methods validate reproducibility in thiophene synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.